molecular formula C4H10Cl2OSi B11914163 (Dichloromethyl)(methoxy)dimethylsilane

(Dichloromethyl)(methoxy)dimethylsilane

Cat. No.: B11914163
M. Wt: 173.11 g/mol
InChI Key: HLGRWIBMLFVNBX-UHFFFAOYSA-N
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Description

(Dichloromethyl)(methoxy)dimethylsilane is an organosilicon compound with the molecular formula C5H12Cl2OSi. It is a versatile chemical used in various industrial and research applications due to its unique properties. The compound is characterized by the presence of both chloromethyl and methoxy groups attached to a dimethylsilane backbone, making it a valuable intermediate in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (Dichloromethyl)(methoxy)dimethylsilane typically involves the reaction of chloromethyl dimethylchlorosilane with methanol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:

ClCH2Si(CH3)2Cl+CH3OHClCH2Si(CH3)2OCH3+HClClCH_2Si(CH_3)_2Cl + CH_3OH \rightarrow ClCH_2Si(CH_3)_2OCH_3 + HCl ClCH2​Si(CH3​)2​Cl+CH3​OH→ClCH2​Si(CH3​)2​OCH3​+HCl

The reaction is usually conducted at a temperature range of 40 to 90 degrees Celsius for 0.5 to 4 hours, followed by atmospheric distillation to purify the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process includes steps such as cryogenic trapping to collect by-products like methyl chloride and methyl formate, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (Dichloromethyl)(methoxy)dimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.

    Hydrolysis: The methoxy group can be hydrolyzed to form silanols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst like lacunary polyoxotungstate.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

    Hydrolysis: Water or aqueous acids/bases.

Major Products:

Scientific Research Applications

(Dichloromethyl)(methoxy)dimethylsilane is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (Dichloromethyl)(methoxy)dimethylsilane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack, while the methoxy group can undergo hydrolysis to form silanols. These reactions are facilitated by the silicon atom, which can stabilize the transition states and intermediates through its ability to form hypervalent bonds .

Comparison with Similar Compounds

  • (Chloromethyl)dimethylchlorosilane
  • (Chloromethyl)dimethylsilanol
  • Dichlorodimethylsilane

Comparison:

(Dichloromethyl)(methoxy)dimethylsilane stands out due to its unique combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

dichloromethyl-methoxy-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Cl2OSi/c1-7-8(2,3)4(5)6/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGRWIBMLFVNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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